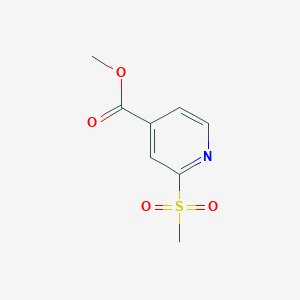

Methyl 2-(methylsulfonyl)isonicotinate

Description

Methyl 2-(methylsulfonyl)isonicotinate is a pyridine-based ester featuring a methylsulfonyl (-SO₂CH₃) substituent at the 2-position of the isonicotinate ring.

Properties

IUPAC Name |

methyl 2-methylsulfonylpyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c1-13-8(10)6-3-4-9-7(5-6)14(2,11)12/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WABKNBROIZONPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: Methyl 2-(methylsulfonyl)isonicotinate is used as an intermediate in the synthesis of more complex organic molecules. Its sulfonyl group makes it a versatile building block for pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infections and inflammatory diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 2-(methylsulfonyl)isonicotinate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group plays a crucial role in these interactions, influencing the biological activity of the compound.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit specific enzymes involved in metabolic pathways.

Receptors: It can bind to receptors, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between Methyl 2-(methylsulfonyl)isonicotinate and related compounds from the evidence:

Notes:

- The sulfonyl group in this compound is expected to enhance polarity and metabolic stability compared to non-sulfonated analogs.

- The trifluoromethyl group in Methyl 2-(trifluoromethyl)isonicotinate increases lipophilicity and resistance to oxidative degradation, making it valuable in agrochemicals and pharmaceuticals .

Biological Activity

Methyl 2-(methylsulfonyl)isonicotinate is an organosulfur compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound features a methylsulfonyl group attached to the isonicotinic acid moiety. Its synthesis typically involves:

- Starting Material : Isonicotinic acid.

- Reactions :

- Sulfonylation : Introduction of the methylsulfonyl group using methanesulfonyl chloride in the presence of a base (e.g., triethylamine).

- Esterification : Reaction with methanol under acidic conditions to form the methyl ester.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown its effectiveness in inhibiting bacterial growth, suggesting potential applications in treating infections. The compound's mechanism likely involves disruption of microbial cell functions through interaction with critical enzymes or receptors.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrate that it can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. The effectiveness of this compound in reducing inflammation has been compared to established anti-inflammatory agents, showing promising results .

The biological effects of this compound are attributed to its interaction with specific molecular targets:

- Enzymatic Inhibition : The compound may inhibit enzymes involved in inflammatory processes, such as cyclooxygenases (COX), thereby reducing inflammation .

- Receptor Modulation : It can bind to receptors that play critical roles in immune responses, influencing cellular signaling pathways associated with inflammation and infection.

Case Studies

- Anti-inflammatory Activity : A study utilizing carrageenan-induced paw edema in rats demonstrated that this compound significantly reduced paw swelling compared to control groups. This suggests its potential as a therapeutic agent for inflammatory conditions .

- Antimicrobial Evaluation : In a series of tests against common bacterial strains, the compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, highlighting its potential as an alternative treatment option.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.